

Evaluating the selectivity of GSK2256098 against other tyrosine kinases

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Compound of Interest		
	[5-[(E)-(3-fluoro-6H-benzo[c]	
	[1]benzoxepin-11-	
Compound Name:	ylidene)methyl]-1-[(2R)-1-	
	morpholin-4-ylpropan-2-	
	yl]benzimidazol-2-yl]urea	
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GSK2256098: A Comparative Analysis of Tyrosine Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

GSK2256098 is a potent and highly selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in various cellular processes critical to cancer progression, including cell migration, proliferation, and survival.[1] This guide provides an objective comparison of GSK2256098's performance against other tyrosine kinases, supported by available experimental data, to aid researchers in evaluating its suitability for their studies.

High Selectivity Profile of GSK2256098

GSK2256098 demonstrates remarkable selectivity for FAK. Biochemical screening against a broad panel of 261 kinases revealed that at a concentration that potently inhibits FAK, no other kinase was inhibited by more than 50%.[2][3] This high degree of selectivity minimizes the potential for off-target effects, making it a valuable tool for specifically investigating the role of FAK in cellular signaling pathways.



Furthermore, GSK2256098 exhibits approximately 1000-fold greater selectivity for FAK compared to its closest family member, Proline-rich tyrosine kinase 2 (Pyk2).[2][3][4] This distinction is critical for researchers aiming to dissect the individual contributions of these two closely related kinases.

Quantitative Inhibitory Activity

The inhibitory potency of GSK2256098 against FAK has been determined through various assays. It acts as an ATP-competitive, reversible inhibitor with an apparent Ki of 0.4 nM and an enzymatic IC50 of 1.5 nM.[5][6] In cellular assays, GSK2256098 effectively inhibits the autophosphorylation of FAK at tyrosine 397 (Y397), a key step in its activation.[2][3][4]

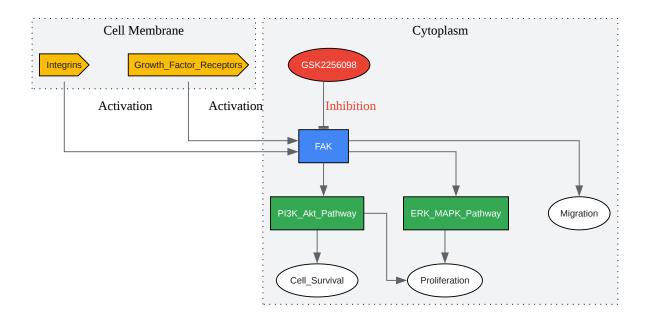
The following table summarizes the inhibitory concentrations of GSK2256098 against FAK in different cancer cell lines.

Target	Cell Line	Assay Type	IC50 (nM)
FAK	U87MG (Glioblastoma)	Cellular	8.5[2][5][7]
FAK	A549 (Lung Cancer)	Cellular	12[2][5][7]
FAK	OVCAR8 (Ovarian Cancer)	Cellular	15[2][5][7]

FAK Signaling Pathway and GSK2256098's Point of Intervention

FAK is a central node in intracellular signaling, integrating signals from integrins and growth factor receptors to regulate downstream pathways such as PI3K/Akt and ERK/MAPK, which are crucial for cell survival and proliferation.[5] GSK2256098 exerts its effect by blocking the kinase activity of FAK, thereby inhibiting the downstream signaling cascade.





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FAK signaling pathway and the inhibitory action of GSK2256098.

Experimental Protocols

The selectivity of GSK2256098 was determined using a comprehensive kinase profiling service, such as the Millipore KinaseProfiler $^{\text{TM}}$, which typically employs a radiometric assay format. Below is a detailed, representative protocol for a radiometric kinase assay to evaluate the inhibitory activity of a compound.

Objective: To determine the inhibitory effect of GSK2256098 on the activity of a panel of tyrosine kinases.

Materials:

- Purified recombinant kinase enzymes
- Specific peptide substrates for each kinase



- GSK2256098 (or other test compounds) at various concentrations
- [y-32P]ATP or [y-33P]ATP (radiolabeled ATP)
- Unlabeled ATP
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
- Stop solution (e.g., 1% phosphoric acid)
- P81 phosphocellulose paper
- Scintillation counter and scintillation fluid

Procedure:

- Preparation of Reagents:
 - Prepare a dilution series of GSK2256098 in the appropriate solvent (e.g., DMSO) and then dilute further into the kinase reaction buffer.
 - Prepare a master mix for each kinase containing the kinase enzyme and its specific peptide substrate in the kinase reaction buffer.
 - Prepare an ATP solution containing a mixture of unlabeled ATP and radiolabeled [γ ³²P]ATP or [γ-³³P]ATP in the kinase reaction buffer. The final ATP concentration should be
 at or near the Km for each respective kinase.
- Kinase Reaction:
 - In a microplate, add the desired volume of the GSK2256098 dilution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
 - Initiate the kinase reaction by adding the kinase/substrate master mix to each well.
 - Start the phosphorylation reaction by adding the ATP solution to all wells.



- Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
- Stopping the Reaction and Substrate Capture:
 - Terminate the reaction by adding the stop solution to each well.
 - Spot a portion of the reaction mixture from each well onto a sheet of P81
 phosphocellulose paper. The phosphorylated peptide substrate will bind to the negatively
 charged paper, while the unreacted, negatively charged ATP will not.

Washing:

- Wash the P81 paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound radiolabeled ATP.
- Perform a final wash with acetone to dry the paper.

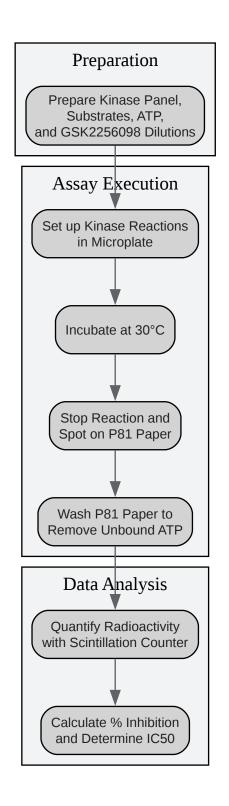
Quantification:

- Place the dried P81 paper into a scintillation vial with scintillation fluid.
- Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

Data Analysis:

- Calculate the percentage of kinase inhibition for each concentration of GSK2256098 relative to the positive control (100% activity).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.





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Experimental workflow for determining kinase selectivity.



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